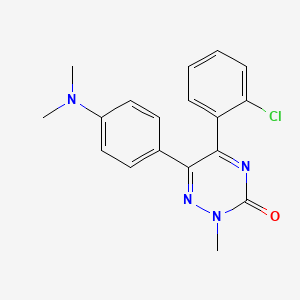
1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with 4-(dimethylamino)benzaldehyde in the presence of a base, followed by cyclization with methyl hydrazine. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Triazine derivatives with different substituents.
- Other heterocyclic compounds with similar ring structures.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5-(2-chlorophenyl)-6-(4-(dimethylamino)phenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
68289-16-7 |
|---|---|
Molekularformel |
C18H17ClN4O |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-6-[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one |
InChI |
InChI=1S/C18H17ClN4O/c1-22(2)13-10-8-12(9-11-13)16-17(20-18(24)23(3)21-16)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
InChI-Schlüssel |
IYRHVCFRUVIDGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





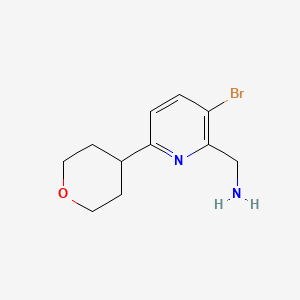
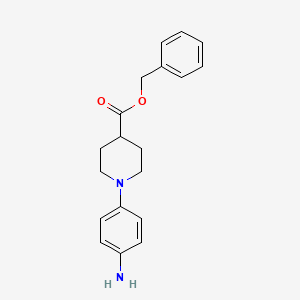
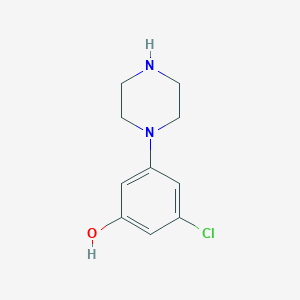

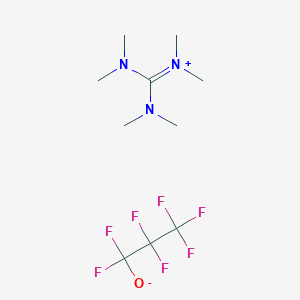

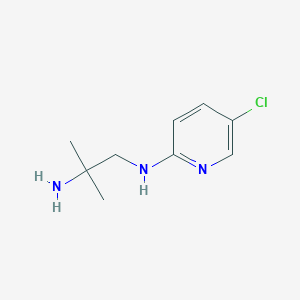
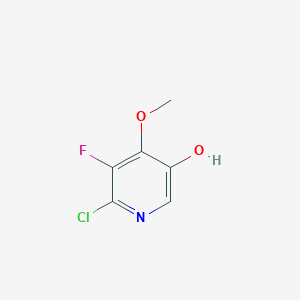
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)

